

# Commercial Availability and Synthetic Methodologies of Trimethylcyclohexanone: A Technical Guide

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## Compound of Interest

Compound Name: Trimethylcyclohexanone

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This technical guide provides an in-depth overview of the commercial availability of **trimethylcyclohexanone** isomers, focusing on **3,3,5-trimethylcyclohexanone** and **2,2,6-trimethylcyclohexanone**. It further details experimental protocols for their synthesis and analysis, crucial for research and development in pharmaceuticals and specialty chemicals.

## Commercial Availability

**Trimethylcyclohexanone** is commercially available primarily as two isomers: **3,3,5-trimethylcyclohexanone** and **2,2,6-trimethylcyclohexanone**. These can be sourced from a variety of chemical suppliers in various quantities and purities.

### 3,3,5-Trimethylcyclohexanone

This isomer is widely available and is often used as an intermediate in the synthesis of polymers and polyesters, as well as a solvent for coatings and paints to enhance leveling and gloss.<sup>[1][2]</sup>

Table 1: Commercial Suppliers and Specifications of 3,3,5-Trimethylcyclohexanone

Supplier	CAS Number	Purity	Available Quantities
Biosynth	873-94-9	-	0.25 g, 2.5 g[3]
Sigma-Aldrich	873-94-9	98%	250 mL, 1 L[4]
CP Lab Safety	873-94-9	min 98% (GC)	100 mL[5]
ChemicalBook	873-94-9	99%	-[1]
SI Group India Limited	873-94-9	99%	1 kg, 5 kg, 10 kg, 25 kg, 1 MT[6]
Prasol Chemicals Pvt Ltd	873-94-9	99%	1 kg, 5 kg, 10 kg, 25 kg, 1 MT[6]
TCI Chemicals (India) Pvt. Ltd.	873-94-9	min. 98.0%	-[6]

## 2,2,6-Trimethylcyclohexanone

This isomer is utilized as a flavoring agent and as an intermediate in the synthesis of terpenes, such as  $\beta$ -ionone.[7][8]

Table 2: Commercial Suppliers and Specifications of 2,2,6-Trimethylcyclohexanone

Supplier	CAS Number	Purity	Available Quantities
Thermo Scientific Chemicals	2408-37-9	97%	1 g[9]
Santa Cruz Biotechnology	2408-37-9	-	-
Sris Pharmaceuticals	2408-37-9	>96.0%	10 kg[10]
MedchemExpress	2408-37-9	-	-[8]

## Physicochemical Properties

The physical and chemical properties of the two main isomers of **trimethylcyclohexanone** are summarized below.

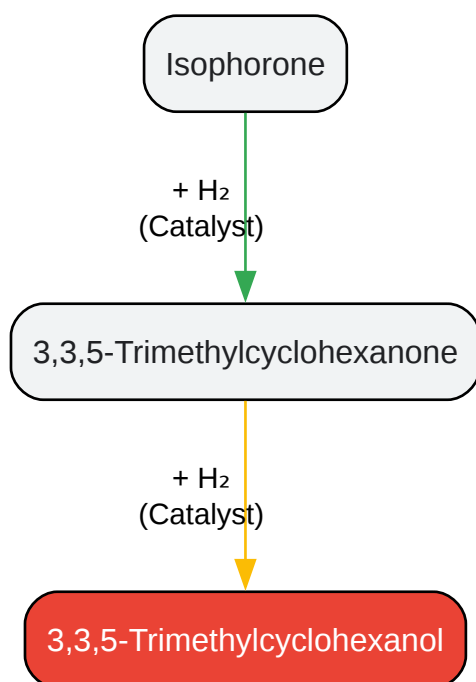
Table 3: Physicochemical Data of **Trimethylcyclohexanone** Isomers

Property	3,3,5-Trimethylcyclohexanone	2,2,6-Trimethylcyclohexanone
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O[3]	C <sub>9</sub> H <sub>16</sub> O[11]
Molecular Weight	140.23 g/mol [3]	140.22 g/mol [11]
CAS Number	873-94-9[3]	2408-37-9[11]
Boiling Point	190 °C[3]	61-62 °C (15 mmHg)[12]
Melting Point	-10 °C[3]	-
Density	0.887 g/cm <sup>3</sup> [3]	0.9 g/mL[12]
Refractive Index	n <sub>20</sub> /D 1.445 (lit.)[4]	1.4470[12]
Flash Point	68 °C[3]	-

## Experimental Protocols

### Synthesis of 3,3,5-Trimethylcyclohexanone via Catalytic Hydrogenation of Isophorone

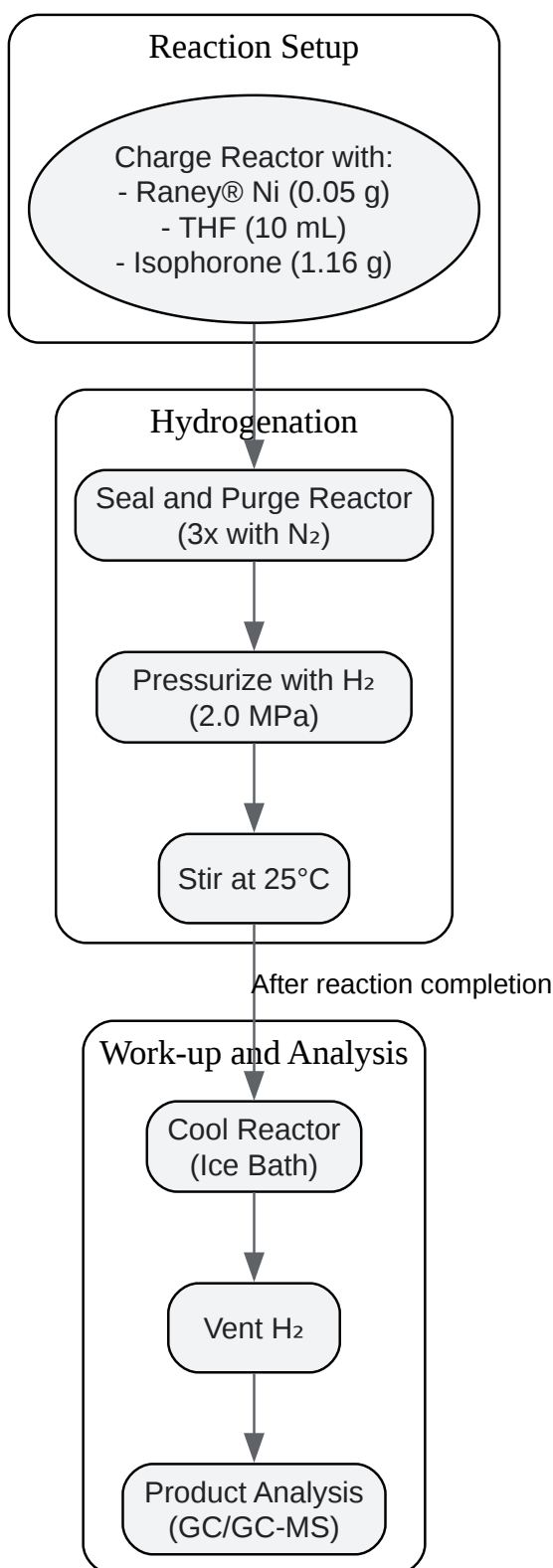
3,3,5-Trimethylcyclohexanone is industrially produced by the selective catalytic hydrogenation of isophorone.[3][13] The key to this synthesis is the selective reduction of the carbon-carbon double bond of the  $\alpha,\beta$ -unsaturated ketone while preserving the carbonyl group.



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Caption: General reaction pathway for the hydrogenation of isophorone.

A highly effective method for the selective hydrogenation of isophorone utilizes a Raney® Ni catalyst in a tetrahydrofuran (THF) solvent, achieving high conversion and yield.[3]



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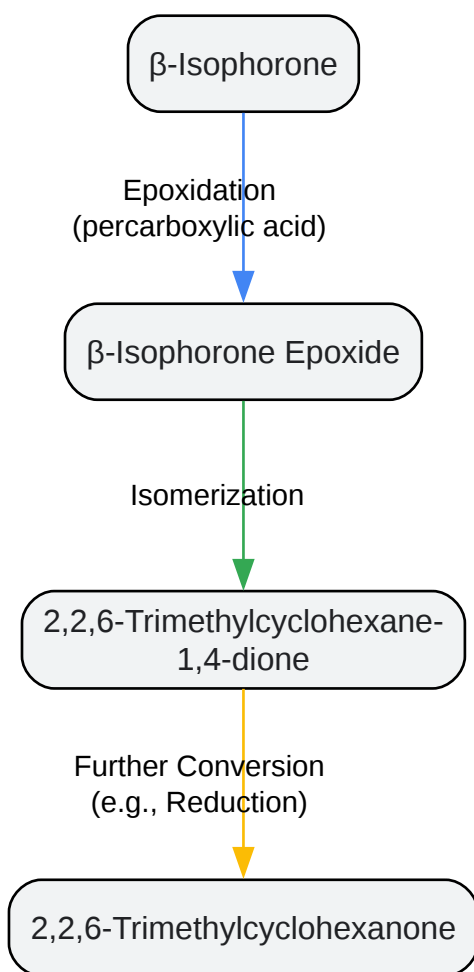
Caption: Experimental workflow for the selective hydrogenation of isophorone.

- **Catalyst Preparation:** If the Raney® Ni is stored under water, it should be washed with the reaction solvent (THF) prior to use.
- **Reaction Setup:** In a high-pressure batch reactor, add 0.05 g of the washed Raney® Ni catalyst, 10 mL of THF, and 1.16 g of isophorone.[\[11\]](#)
- **Inerting:** Seal the reactor and purge it with nitrogen gas three times to remove any residual oxygen.
- **Hydrogenation:** Pressurize the reactor with hydrogen gas to 2.0 MPa. Begin stirring and maintain the reaction temperature at 25°C.[\[11\]](#)
- **Reaction Monitoring:** The reaction progress can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete (typically when hydrogen uptake ceases), stop the stirring and cool the reactor in an ice bath. Carefully vent the excess hydrogen gas.
- **Product Isolation and Analysis:** The catalyst can be removed by filtration. The resulting solution contains the product, 3,3,5-**trimethylcyclohexanone**, which can be analyzed for purity and yield by GC or GC-Mass Spectrometry (GC-MS). This method has been reported to achieve 100% conversion of isophorone with a 98.1% yield of 3,3,5-**trimethylcyclohexanone**.[\[3\]](#)

## Synthesis of 2,2,6-Trimethylcyclohexanone

The synthesis of 2,2,6-**trimethylcyclohexanone** can be achieved through various routes, including the oxidation of  $\beta$ -isophorone.

A known method involves the epoxidation of  $\beta$ -isophorone followed by isomerization to yield 2,2,6-trimethylcyclohexane-1,4-dione, which can then be further converted. A more direct, though less detailed in the available literature, palladium-catalyzed synthesis of  $\beta$ -ionone from 2,2,6-**trimethylcyclohexanone** suggests the availability of synthetic routes to the ketone itself.



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Caption: Synthetic pathway to 2,2,6-**trimethylcyclohexanone** from β-isophorone.

A general approach to synthesizing substituted cyclohexanones involves the alkylation of a specific enolate of a less substituted precursor, such as 2-methylcyclohexanone. This method provides a versatile route to various alkylated cyclohexanones.

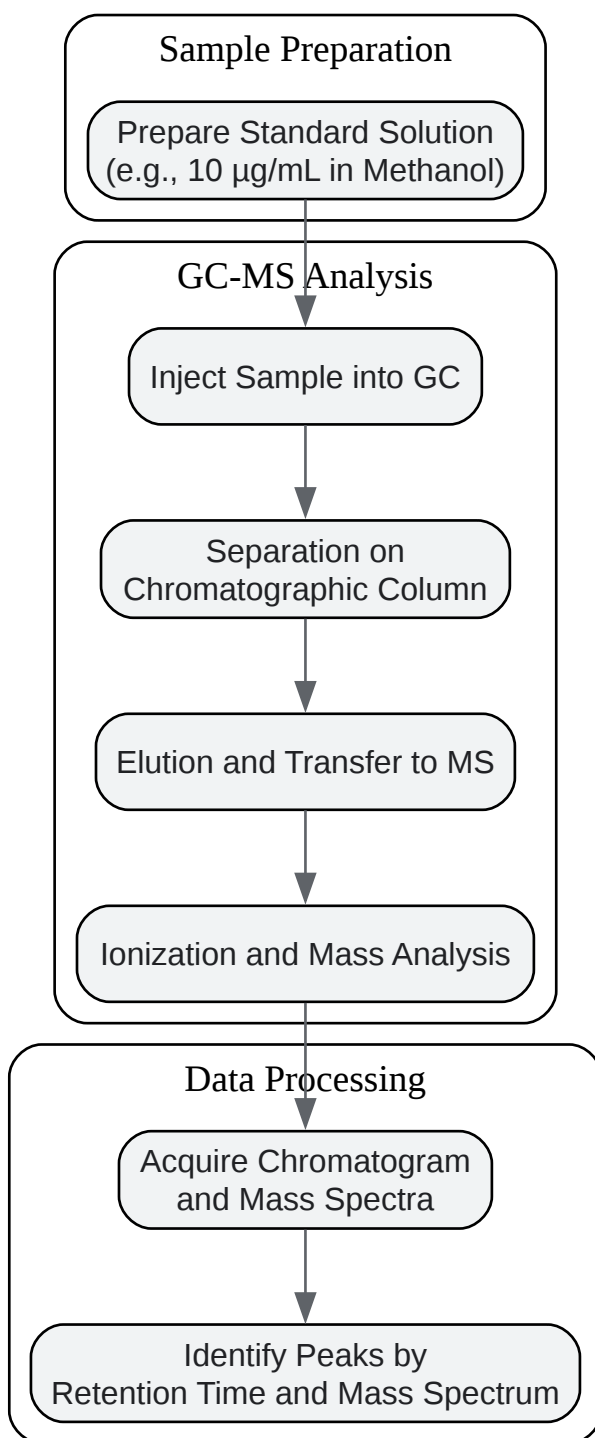
- **Enolate Formation:** A solution of 2-methylcyclohexanone in a suitable aprotic solvent (e.g., tetrahydrofuran) is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the specific lithium enolate.
- **Alkylation:** The enolate solution is then treated with an alkylating agent, such as methyl iodide, to introduce the additional methyl groups.

- Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution). The organic product is extracted, dried, and purified by distillation or chromatography.

## Analytical Methods

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of **trimethylcyclohexanone** isomers, allowing for their separation and identification based on their retention times and mass spectra.



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Caption: General workflow for the GC-MS analysis of **trimethylcyclohexanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for the structural elucidation and purity assessment of **trimethylcyclohexanone** isomers. The chemical shifts and coupling patterns provide detailed information about the molecular structure. Spectra for 3,3,5-**trimethylcyclohexanone** are publicly available in databases such as SpectraBase.[6][14]

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